molecular formula C19H21N5O4 B12356119 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid

Cat. No.: B12356119
M. Wt: 383.4 g/mol
InChI Key: FLYLYUMWXPSEEC-INIZCTEOSA-N
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Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid: is a derivative of propanoic acid. It features a fluorenylmethoxycarbonyl (Fmoc) group and a tetrazolidinyl group attached to the carbon chain. The Fmoc group is commonly used as a protecting group in peptide synthesis, while the tetrazolidinyl group is known for its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid involves several steps:

    Protection of the amine group: The amine group is protected using the Fmoc group.

    Introduction of the tetrazolidinyl group: This step involves the reaction of the protected amine with a tetrazolidinyl precursor.

    Deprotection of the amine group: The Fmoc group is removed under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, allowing selective reactions at other functional sites. The tetrazolidinyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methoxycarbonyl)phenyl]propanoic acid
  • (2S)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methylpropanoic acid
  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid

Uniqueness

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid: is unique due to its combination of the Fmoc and tetrazolidinyl groups. This combination provides both stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tetrazolidin-5-yl)propanoic acid

InChI

InChI=1S/C19H21N5O4/c25-18(26)16(9-17-21-23-24-22-17)20-19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17,21-24H,9-10H2,(H,20,27)(H,25,26)/t16-/m0/s1

InChI Key

FLYLYUMWXPSEEC-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4NNNN4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4NNNN4)C(=O)O

Origin of Product

United States

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